Tridecylcyclohexane chemical properties and structure
Tridecylcyclohexane chemical properties and structure
An In-Depth Technical Guide to Tridecylcyclohexane: Structure, Properties, and Applications
Introduction
Tridecylcyclohexane is a saturated hydrocarbon belonging to the cycloalkane family. It is characterized by a cyclohexane ring bonded to a tridecyl group, a 13-carbon alkyl chain.[1] This compound is typically a colorless to pale yellow liquid at ambient temperature.[1] Its nonpolar nature and substantial molecular weight bestow upon it distinct physical and chemical properties, rendering it a valuable component in a variety of industrial formulations.[1][2] This guide provides a comprehensive overview of the chemical and physical characteristics of tridecylcyclohexane, its structural features, potential synthetic routes, and its applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Chemical Identity and Structure
Tridecylcyclohexane is systematically known as 1-cyclohexyltridecane.[1] Its chemical identity is unambiguously established by its CAS Registry Number, 6006-33-3.[1][2][3][4][5][6][7][8]
Key Identifiers:
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IUPAC Name: 1-Cyclohexyltridecane[1]
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Synonyms: Cyclohexane, tridecyl-; Tridecylcyclohexane; n-Tridecylcyclohexane[1][2][6]
The structure of tridecylcyclohexane consists of a central cyclohexane ring, which imparts a degree of rigidity, and a long, flexible tridecyl tail that contributes to its hydrophobic and oleophilic character.
Caption: 2D skeletal structure of Tridecylcyclohexane.
Physicochemical Properties
The physical properties of tridecylcyclohexane are a direct consequence of its molecular structure. The large nonpolar surface area results in significant van der Waals forces, leading to a relatively high boiling point and low volatility.[1] Its saturated hydrocarbon nature makes it chemically stable.[1]
| Property | Value | Source(s) |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 346 °C | [2][7] |
| Melting Point | 18.51 °C | [2][4] |
| Density | 0.82 g/cm³ | [2] |
| Flash Point | 156.2 °C | [2] |
| Vapor Pressure | 0.000121 mmHg at 25 °C | [2] |
| Refractive Index | 1.4560 to 1.4580 | [2] |
| Solubility | Insoluble in water; soluble in organic solvents | [1] |
Synthesis and Reactivity
While specific, detailed synthetic procedures for tridecylcyclohexane are not extensively published in readily available literature, its synthesis can be conceptualized through established organic chemistry methodologies. A plausible and common approach for synthesizing alkyl-substituted cyclohexanes involves two main steps: the introduction of the alkyl chain onto an aromatic precursor, followed by the saturation of the aromatic ring.
Conceptual Synthetic Workflow:
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Friedel-Crafts Acylation/Alkylation: This initial step would involve the reaction of benzene or cyclohexane with a suitable 13-carbon acyl chloride or alkyl halide (e.g., tridecanoyl chloride or 1-chlorotridecane) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). Friedel-Crafts alkylation can be prone to carbocation rearrangements, so acylation followed by reduction is often a more controlled method for introducing a straight-chain alkyl group.
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Clemmensen or Wolff-Kishner Reduction: If acylation is used, the resulting ketone (cyclohexyl tridecyl ketone) would then be reduced to the corresponding alkane. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base) are standard methods for this transformation.
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Catalytic Hydrogenation: If the starting material was benzene, the final step is the reduction of the aromatic ring to a cyclohexane ring. This is typically achieved through catalytic hydrogenation, where the alkylbenzene is treated with hydrogen gas (H₂) under pressure in the presence of a metal catalyst like rhodium, ruthenium, or nickel.
Caption: Conceptual synthetic pathways to Tridecylcyclohexane.
In terms of reactivity, tridecylcyclohexane is a saturated hydrocarbon and is therefore relatively inert. Its chemical stability and low volatility are key properties for its industrial applications.[1] It will undergo combustion and can be subject to free-radical halogenation under UV light, typical reactions of alkanes and cycloalkanes.
Spectroscopic Characterization
The structural elucidation of tridecylcyclohexane relies on standard spectroscopic techniques, including NMR, IR, and mass spectrometry.[9][10][11][12]
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¹H NMR Spectroscopy: The proton NMR spectrum would be characterized by a complex multiplet in the aliphatic region (typically 0.8-1.8 ppm). A triplet around 0.9 ppm would correspond to the terminal methyl group (-CH₃) of the tridecyl chain. The protons on the cyclohexane ring would appear as broad multiplets, and the numerous methylene (-CH₂-) groups of the long alkyl chain would create a large, overlapping signal around 1.2-1.4 ppm.
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¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the carbons of the cyclohexane ring and the tridecyl chain. The number of signals would depend on the symmetry of the molecule. The terminal methyl carbon would appear at the most upfield position (around 14 ppm).
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Infrared (IR) Spectroscopy: The IR spectrum of tridecylcyclohexane would be relatively simple, dominated by absorptions corresponding to C-H bonds. Strong bands would be observed in the 2850-2960 cm⁻¹ region due to C-H stretching vibrations of the CH₂, and CH₃ groups. C-H bending vibrations would be visible around 1465 cm⁻¹ and 1375 cm⁻¹. The absence of significant absorptions in other regions would confirm the lack of functional groups.
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Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), tridecylcyclohexane would show a molecular ion peak (M⁺) at m/z = 266. The fragmentation pattern would likely involve the loss of alkyl fragments from the tridecyl chain and the characteristic fragmentation of the cyclohexane ring.
Applications
The unique combination of hydrophobicity, high boiling point, and chemical stability makes tridecylcyclohexane suitable for several industrial applications.[1]
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Lubricants: Its long alkyl chain provides lubricity, making it a potential base oil or additive in lubricant formulations.
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Plasticizers: It can be used as a plasticizer, a substance added to a material (usually a plastic or an elastomer) to increase its flexibility, workability, or distensibility.
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Solvents: As a nonpolar, high-boiling point solvent, it is used in various chemical processes and reactions where the dissolution of hydrophobic substances is required.[2]
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Coatings and Cosmetics: In the coatings industry, it can improve spreadability and gloss.[2] Similarly, in cosmetics, it can enhance the texture and appearance of personal care products.[2]
Safety and Handling
According to available safety data, tridecylcyclohexane is classified as an aspiration hazard, meaning it may be fatal if swallowed and enters the airways.[8] It is also a flammable liquid. While it may pose minimal health risks under normal handling conditions, appropriate safety measures should be taken to avoid prolonged exposure.[1]
Recommended Handling Precautions:
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Work in a well-ventilated area or under a chemical fume hood.
-
Keep away from heat, sparks, open flames, and other ignition sources.[13]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
Conclusion
Tridecylcyclohexane is a versatile cycloalkane with a well-defined chemical structure and a valuable set of physicochemical properties. Its high molecular weight, hydrophobicity, and stability make it an important component in lubricants, plasticizers, and specialty solvents for various industries. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective and responsible use in research and commercial applications.
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